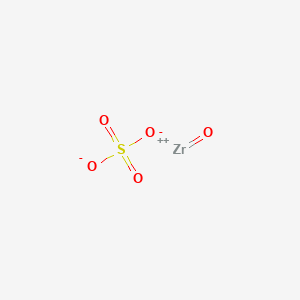
Zirconyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium oxide, also known as zirconia, is a crystalline oxide of zirconium. When used as a catalyst support and sulfated, it becomes a highly effective solid acid catalyst. Sulfated zirconium oxide is known for its high thermal stability, strong acidity, and excellent catalytic properties, making it a valuable material in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfated zirconium oxide can be synthesized using several methods, including the sol-gel technique, hydrothermal synthesis, and impregnation methods. One common approach involves the impregnation of zirconium oxide with sulfuric acid, followed by calcination at high temperatures to achieve the desired sulfated form .
Industrial Production Methods
In industrial settings, sulfated zirconium oxide is often produced using large-scale sol-gel processes. This method involves the hydrolysis and condensation of zirconium alkoxides in the presence of sulfuric acid, followed by drying and calcination to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfated zirconium oxide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, converting organic compounds into their oxidized forms.
Reduction: It can also facilitate reduction reactions, where it helps in the conversion of compounds to their reduced states.
Isomerization: Sulfated zirconium oxide is particularly effective in the isomerization of alkanes, such as the conversion of n-hexane to its branched isomers
Common Reagents and Conditions
Common reagents used with sulfated zirconium oxide include sulfuric acid for sulfation, and various organic compounds for catalytic reactions. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure optimal catalytic activity .
Major Products Formed
The major products formed from reactions involving sulfated zirconium oxide depend on the specific reaction type. For example, in isomerization reactions, branched alkanes are the primary products, while in oxidation reactions, oxidized organic compounds are produced .
Scientific Research Applications
Sulfated zirconium oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including isomerization, oxidation, and reduction
Biology: Its strong acidic properties make it useful in biochemical reactions and processes
Medicine: Sulfated zirconium oxide is explored for its potential in drug delivery systems and as a component in biomedical devices
Industry: It is widely used in the petroleum industry for hydrocracking and isomerization processes, as well as in the production of fine chemicals
Mechanism of Action
The mechanism by which sulfated zirconium oxide exerts its catalytic effects involves the formation of Brønsted acids on its surface. These acidic sites facilitate various chemical reactions by providing protons to reactants, thereby increasing the reaction rate. The presence of sulfate groups enhances the acidity and stability of the catalyst, making it more effective in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Tungsten-doped zirconium oxide: Similar to sulfated zirconium oxide, but with tungsten as an additional dopant to enhance catalytic properties
Rhenium-doped zirconium oxide: Another variant with rhenium as a dopant, used for specific catalytic applications
Cu/Ni-doped sulfated zirconium oxide: A multifunctional bimetallic nanocatalyst with copper and nickel dopants, used for efficient catalytic processes
Uniqueness
Sulfated zirconium oxide stands out due to its high acidity, thermal stability, and versatility in various catalytic reactions. Its ability to act as a strong acid catalyst makes it unique compared to other doped zirconium oxides .
Properties
CAS No. |
15578-19-5 |
|---|---|
Molecular Formula |
H2O5SZr |
Molecular Weight |
205.295 |
IUPAC Name |
oxozirconium;sulfuric acid |
InChI |
InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);; |
InChI Key |
MUQTVKGKJFTFJV-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.O=[Zr] |
Synonyms |
zirconylsulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


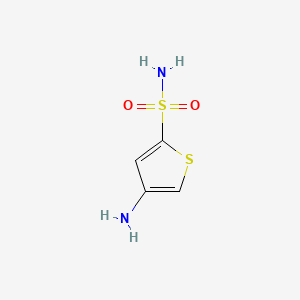
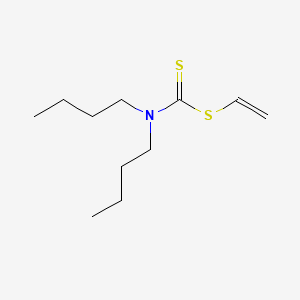
![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)

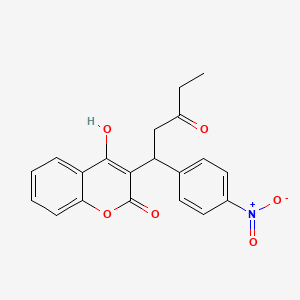
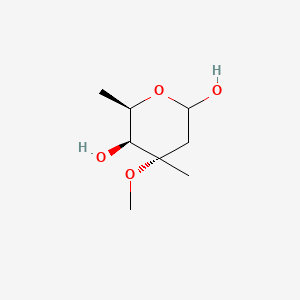
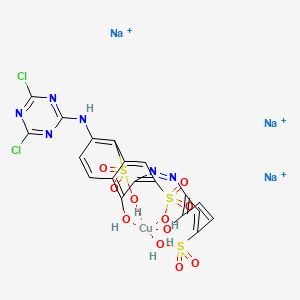
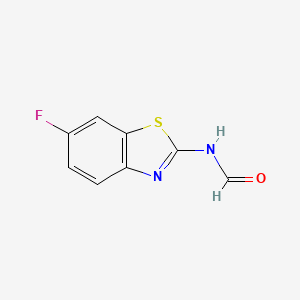
![7-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B579156.png)
![6,7,8,9-Tetrahydropyrazino[1,2-e]purin-4(1H)-one](/img/structure/B579157.png)
![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)
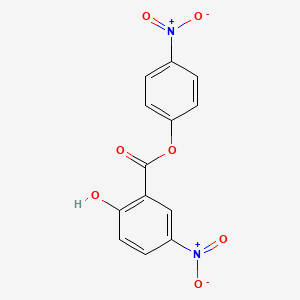
![hydrogen 5-chloro-2-[2-[[5-chloro-3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene]methyl]but-1-enyl]-](/img/new.no-structure.jpg)
![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid](/img/structure/B579165.png)
